(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one

Catalog No.
S12796189
CAS No.
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one

Product Name

(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m1/s1

InChI Key

HGDDVGDYVZZSGO-UHNVWZDZSA-N

Canonical SMILES

C1C=CC2C1C(=O)N2

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(=O)N2
, primarily influenced by its bicyclic nature and the presence of the nitrogen atom. These reactions include:

  • Oxidation: Under specific conditions, the compound can be oxidized to form different oxidized derivatives. Potassium permanganate is commonly used as an oxidizing agent.
  • Reduction: Reduction reactions convert the compound into its reduced forms, potentially altering its chemical properties. Lithium aluminum hydride is typically used as a reducing agent.
  • Substitution: Due to the nitrogen atom within the bicyclic structure, the compound participates in substitution reactions. Various nucleophiles can substitute different functional groups into the molecule.

These reactions are crucial for synthesizing various derivatives that can exhibit unique properties useful in medicinal chemistry and organic synthesis.

3.

Biologically, this compound has several notable activities:

  • Medicine: As a precursor to antifungal agents like cispentacin, it shows potential therapeutic applications against fungal infections.
  • Enzyme Mechanisms: The unique structure makes it a valuable tool in studying enzyme mechanisms and biological pathways. It serves as a substrate or intermediate in enzymatic processes related to its antifungal activity.

This versatility highlights its importance in both basic research and applied fields such as medicine.

4.

Several methods have been described for synthesizing (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one:

  • Synthetic Routes: One common approach involves cyclization of 4-amino-2-cyclopentene-1-carboxylic acid. This method is particularly relevant in industrial settings where large-scale biotransformation using whole cell catalysts may also be employed.

These synthetic routes allow for efficient production of high-quality compounds necessary for further chemical transformations and biological studies.

5.

The compound finds extensive use across multiple scientific disciplines:

  • Chemistry: It acts as a building block in the synthesis of complex molecules, including carbocyclic nucleosides and other pharmaceutical intermediates.
  • Biology: Its analogues show significant biological activity, making them useful tools in preparing bredinin-like substances which have demonstrated biological effects.
  • Industry: Beyond its role in drug development, it is utilized in producing therapeutic drugs and fine chemicals through various industrial processes.

Its broad applicability underscores its value within both academic and commercial contexts.

6.

Interaction studies involving (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one typically focus on understanding how it interacts with molecular targets at a biochemical level. For instance, when used as a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent. Specific enzymes involved in this process include those responsible for catalyzing the hydrolytic reaction.

Understanding these interactions helps researchers design more effective treatments based on the compound’s mechanism of action.

7. Similar Compounds: Comparison and Unique Features

Similar compounds sharing similar bicyclic structures but differing in their functional groups or ring configurations include:

  • 6-Azabicyclo[3.2.0]heptan-7-one: This compound lacks the double bond found in (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one, resulting in different chemical reactivity profiles.
  • Derivatives of Bicyclonones: These compounds often lack the nitrogen atom or possess different substituents, altering their biological and chemical behaviors significantly .

The presence of the nitrogen atom along with the bicyclic structure containing a double bond uniquely positions (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one among related heterocycles, enhancing its utility in diverse applications ranging from medicinal chemistry to industrial synthesis.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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